molecular formula C₆H₁₁FO₅ B043582 6-Fluoro-6-deoxy-d-glucopyranose CAS No. 447-25-6

6-Fluoro-6-deoxy-d-glucopyranose

Cat. No.: B043582
CAS No.: 447-25-6
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-GASJEMHNSA-N
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Description

6-Fluoro-6-deoxy-d-glucopyranose is a synthetic derivative of glucose, where the hydroxyl group at the sixth position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific research fields. The compound is often used in studies related to glucose metabolism, protein-carbohydrate interactions, and as a tracer in biochemical assays.

Scientific Research Applications

6-Fluoro-6-deoxy-d-glucopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study carbohydrate chemistry and interactions with proteins.

    Biology: Serves as a tracer in metabolic studies to understand glucose transport and utilization.

    Medicine: Investigated for its potential in drug development, particularly in targeting glucose metabolism-related diseases such as diabetes and cancer.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications

Mechanism of Action

Target of Action

6-Fluoro-6-deoxy-d-glucopyranose is a modified glucose molecule that plays a pivotal role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .

Pharmacokinetics

Its solubility in dmso, methanol, and water suggests that it may have good bioavailability.

Result of Action

Given its role in glucose metabolism research , it may influence processes related to glucose utilization and energy production in cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 to -20 °C . Furthermore, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may also be influenced by the solvent environment.

Safety and Hazards

When handling 6-Fluoro-6-deoxy-d-glucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Future research will aim to substitute the (18)F atom into the 6-FDG molecule so that the PEG-6-FDG-GNPs can also function as radiotracers for use in positron emission tomography scanning to aid cancer diagnosis and image-guided radiation therapy planning .

Biochemical Analysis

Biochemical Properties

6-Fluoro-6-deoxy-d-glucopyranose competes with glucose for transport in yeast and is actively transported by the intestine . It is known to interact with hexokinase, an enzyme that phosphorylates hexoses (six-carbon sugars), converting them into hexose phosphate . The nature of these interactions is competitive, with this compound acting as a substrate for the enzyme .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on glucose metabolism. It has been found to influence cellular nucleotide-sugar levels and the pattern of N-linked glycosylation . It is also known to have an impact on cell function, particularly in relation to glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by mimicking the structure of glucose and competing with it for transport and metabolic processes . It is not phosphorylated like glucose, which allows it to resist certain metabolic pathways and remain in the cell longer . This property makes it a valuable tool for studying glucose transport and metabolism.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade quickly, making it suitable for long-term studies .

Metabolic Pathways

This compound is involved in the same transport pathways as glucose due to its structural similarity . It is transported into cells via the same transporters as glucose, including GLUT1 and GLUT4 .

Transport and Distribution

This compound is actively transported by kidney as well as intestine and is insulin responsive . In trace quantity, it is distributed in body water unchanged .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose typically involves the fluorination of a suitable glucose derivative. One common method is the treatment of 6-deoxy-6-bromo-d-glucopyranose with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom can influence the reactivity.

    Hydrolysis: The glycosidic bond in the molecule can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Hydrolysis: Hydrochloric acid (HCl), glycosidases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield glucose derivatives, while oxidation can produce corresponding carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • 6-Deoxy-6-chloro-d-glucopyranose
  • 6-Deoxy-6-iodo-d-glucopyranose
  • 2-Fluoro-2-deoxy-d-glucopyranose
  • 6-Azido-6-deoxy-d-glucopyranose

Uniqueness

6-Fluoro-6-deoxy-d-glucopyranose is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules. This makes it particularly valuable in studies where precise control over molecular interactions is required .

Properties

IUPAC Name

(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFYXYMHVMDNPY-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-25-6
Record name Glucose, 6-deoxy-6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-6-deoxy-d-glucopyranose
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Reactant of Route 6
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